1-Butyl-1H-imidazole-5-carboxylic acid
カタログ番号:
B048453
CAS番号:
123451-25-2
分子量:
168.19 g/mol
InChIキー:
BKCCAQWLCVNHLW-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
説明
1-Butyl-1H-imidazole-5-carboxylic acid is a chemical building block of significant interest in medicinal chemistry and drug discovery research. The imidazole ring is an electron-rich, five-membered aromatic heterocycle found in many biomolecules, and its structure is amenable to forming various supramolecular complexes through noncovalent interactions, which is a valuable property for probing biological systems . The carboxylic acid functional group on the scaffold is particularly noteworthy; research into similar 1,5-diaryl-1H-imidazole-4-carboxylic acids has demonstrated that the carboxylate moiety can contribute significantly to binding interactions with biological targets, as evidenced in studies targeting the HIV-1 integrase-LEDGF/p75 protein-protein interaction . Furthermore, imidazole-2-carboxylic acid derivatives have been identified as potent chemotypes that act as metal-binding pharmacophores, showing promise as inhibitors for metallo-β-lactamases (MBLs), which are enzymes produced by antibiotic-resistant bacteria . This compound serves as a versatile precursor for the synthesis of more complex molecules, including supramolecular structures with potential investigative applications across various therapeutic areas. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.
特性
CAS番号 |
123451-25-2 |
|---|---|
分子式 |
C8H12N2O2 |
分子量 |
168.19 g/mol |
IUPAC名 |
3-butylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2/c1-2-3-4-10-6-9-5-7(10)8(11)12/h5-6H,2-4H2,1H3,(H,11,12) |
InChIキー |
BKCCAQWLCVNHLW-UHFFFAOYSA-N |
SMILES |
CCCCN1C=NC=C1C(=O)O |
正規SMILES |
CCCCN1C=NC=C1C(=O)O |
同義語 |
1H-Imidazole-5-carboxylicacid,1-butyl-(9CI) |
製品の起源 |
United States |
類似化合物との比較
Structural and Functional Group Variations
Alkyl Chain Length at the 1-Position
- 1-Methyl-1H-imidazole-5-carboxylic acid (CAS 41806-40-0): A methyl group (C₁H₃) substituent reduces lipophilicity (logP ~1.5) compared to butyl.
- 1-Ethyl-1H-imidazole-5-carboxylic acid (CAS 71925-11-6): Ethyl (C₂H₅) increases logP slightly; molecular weight: 140.14 g/mol .
- Target compound (1-Butyl) : Predicted molecular formula C₈H₁₂N₂O₂ (MW: 168.19 g/mol). The longer butyl chain enhances hydrophobicity, likely lowering aqueous solubility but improving membrane permeability.
Benzimidazole vs. Imidazole Core
- 1-Methyl-1H-benzimidazole-5-carboxylic acid (CAS 53484-18-7): A fused benzene ring increases aromaticity and planarity, raising molecular weight (MW: 190.18 g/mol) and melting point (e.g., 280–286°C for a related benzoimidazole in ). This structural feature enhances π-π stacking but reduces solubility compared to non-fused imidazoles .
Functional Group Modifications
- Methyl 1H-imidazole-5-carboxylate (CAS 17325-26-7): Esterification of the carboxylic acid (-COOCH₃) eliminates acidity, altering reactivity and hydrogen-bonding capacity. Similarity score: 0.91 vs. target .
- (1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid (CAS 1089669-71-5): Substitution of -COOH with boronic acid (-B(OH)₂) enables Suzuki-Miyaura cross-coupling reactions, expanding synthetic utility .
Physical and Chemical Properties
Q & A
Q. What are the optimal synthetic routes for 1-butyl-1H-imidazole-5-carboxylic acid, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves alkylation of imidazole precursors. For example, substituting the 1-position of imidazole-5-carboxylic acid with a butyl group via nucleophilic substitution or transition metal-catalyzed coupling. A common approach includes:
- Step 1 : Reacting imidazole-5-carboxylic acid with 1-bromobutane in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C for 12–24 hours.
- Step 2 : Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient).
Purity validation requires HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and NMR (¹H/¹³C) to confirm substitution patterns. For reference, 1-methyl analogs achieve >97% purity under similar conditions .
Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Alkylation (K₂CO₃/DMF) | 65–75 | ≥95 | 80°C, 24h |
| Pd-catalyzed coupling | 70–80 | ≥97 | Pd(OAc)₂, ligand, 100°C, 12h |
Q. How can the structural integrity of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of:
- X-ray crystallography : For single-crystal analysis, employ SHELX software for structure refinement . Crystallize the compound in a solvent system (e.g., methanol/water) and collect data at 100K using synchrotron radiation.
- Spectroscopic techniques :
- ¹H NMR (DMSO-d₆): Expected signals at δ 0.9 (t, 3H, -CH₂CH₂CH₂CH₃), δ 4.2 (t, 2H, N-CH₂-), and δ 7.5–8.0 (imidazole protons).
- FTIR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1700 cm⁻¹).
Advanced Research Questions
Q. How do substituent variations at the 1-position of imidazole-5-carboxylic acid influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that alkyl chain length and branching modulate interactions with targets like enzymes or receptors. For example:
- Butyl vs. Methyl : The butyl group enhances lipophilicity (logP increase by ~1.5 units), improving membrane permeability but potentially reducing solubility.
- Experimental design :
- In vitro assays : Test inhibition of cytochrome P450 isoforms using fluorogenic substrates.
- Computational docking : Use AutoDock Vina to model binding poses with protein targets (e.g., COX-2). Compare binding energies of butyl vs. ethyl/methyl analogs .
Table 2 : Substituent Effects on Bioactivity
| Substituent | logP | IC₅₀ (μM) COX-2 | Solubility (mg/mL) |
|---|---|---|---|
| Methyl | 1.2 | 12.5 | 8.7 |
| Butyl | 2.7 | 8.2 | 3.1 |
Q. How can computational methods resolve contradictions in reported biological data for imidazole derivatives?
- Methodological Answer : Discrepancies in activity data may arise from assay conditions or impurity profiles. Mitigate this by:
- Meta-analysis : Aggregate data from PubChem and Reaxys, filtering by assay type (e.g., fluorescence vs. radiometric).
- Density Functional Theory (DFT) : Calculate electron distribution at the carboxylic acid group to predict reactivity. For example, the butyl group’s electron-donating effect may reduce carboxylate acidity (pKa ~3.8 vs. 2.9 for methyl) .
- Molecular dynamics (MD) : Simulate solvation effects to explain solubility variations across studies.
Q. What strategies optimize the compound’s stability in aqueous buffers for pharmacokinetic studies?
- Methodological Answer :
- pH adjustment : Maintain buffers at pH 4–5 (near the carboxylic acid pKa) to minimize degradation.
- Lyophilization : Stabilize the compound as a lyophilized powder with cryoprotectants (e.g., trehalose).
- LC-MS stability assays : Monitor degradation products (e.g., imidazole ring oxidation) under accelerated conditions (40°C/75% RH) .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity data for this compound?
- Methodological Answer : Contradictions may arise from:
- Cell line variability : Test in multiple lines (e.g., HepG2 vs. HEK293) with standardized MTT protocols.
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., N-oxide derivatives) that influence toxicity.
- SAR cross-validation : Compare with structurally similar compounds (e.g., 1-benzyl analogs) to isolate substituent-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
